molecular formula C10H10FNO B11758841 (R)-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine

(R)-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine

Cat. No.: B11758841
M. Wt: 179.19 g/mol
InChI Key: WYEIFPLNLAIJCO-ZCFIWIBFSA-N
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Description

®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine is a chiral amine compound featuring a benzofuran ring substituted with a fluorine atom. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Chiral Amine Formation: The chiral amine can be introduced via asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The fluorine atom or other substituents on the benzofuran ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products Formed

The major products will depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.

Biology

    Biological Activity: Investigated for potential pharmacological effects, such as enzyme inhibition or receptor binding.

Medicine

    Drug Development: Explored as a lead compound or intermediate in the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of ®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Chlorobenzofuran-7-yl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.

    ®-1-(3-Bromobenzofuran-7-yl)ethan-1-amine: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in ®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine may confer unique properties, such as increased metabolic stability or altered biological activity, compared to its chloro or bromo analogs.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

(1R)-1-(3-fluoro-1-benzofuran-7-yl)ethanamine

InChI

InChI=1S/C10H10FNO/c1-6(12)7-3-2-4-8-9(11)5-13-10(7)8/h2-6H,12H2,1H3/t6-/m1/s1

InChI Key

WYEIFPLNLAIJCO-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=C1OC=C2F)N

Canonical SMILES

CC(C1=CC=CC2=C1OC=C2F)N

Origin of Product

United States

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